Isooctylcyclohexan-1-ol

説明

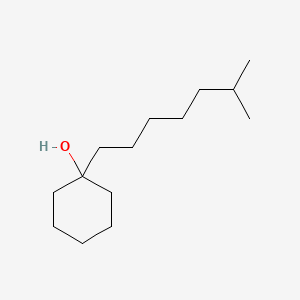

Isooctylcyclohexan-1-ol is a cyclohexanol derivative substituted with an isooctyl group (typically a branched C8 alkyl chain, such as 2-ethylhexyl). Cyclohexanol derivatives are widely used in industrial processes, plastics, and cosmetics due to their solubility, stability, and functional hydroxyl group . This compound likely shares these characteristics, with modifications in hydrophobicity and reactivity due to its branched alkyl chain.

特性

CAS番号 |

84713-04-2 |

|---|---|

分子式 |

C14H28O |

分子量 |

212.37 g/mol |

IUPAC名 |

1-(6-methylheptyl)cyclohexan-1-ol |

InChI |

InChI=1S/C14H28O/c1-13(2)9-5-3-6-10-14(15)11-7-4-8-12-14/h13,15H,3-12H2,1-2H3 |

InChIキー |

GZYCLDGVYJRXDO-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCCCCC1(CCCCC1)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Isooctylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the reduction of isooctylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, with the reducing agent being added to a solution of isooctylcyclohexanone in an appropriate solvent, such as ethanol or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For example, catalytic hydrogenation of isooctylcyclohexanone using a metal catalyst like palladium on carbon (Pd/C) under high pressure and temperature can be employed to achieve high yields of the desired product .

化学反応の分析

反応の種類: イソオクチルシクロヘキサン-1-オールは、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: イソオクチルシクロヘキサン-1-オールは、クロム酸(CrO3)や過マンガン酸カリウム(KMnO4)などの酸化剤を用いて酸性条件下でイソオクチルシクロヘキサノンに酸化できます。

還元: 前述のように、イソオクチルシクロヘキサノンは、NaBH4やLiAlH4などの還元剤を用いてイソオクチルシクロヘキサン-1-オールに還元できます。

置換: イソオクチルシクロヘキサン-1-オールのヒドロキシル基は、適切な試薬との反応により、他の官能基に置換できます。例えば、塩化チオニル(SOCl2)と反応させることで、ヒドロキシル基を塩素原子に置き換えてイソオクチルシクロヘキシルクロリドを生成できます。

主な生成物: これらの反応から生成される主な生成物には、イソオクチルシクロヘキサノン(酸化)、イソオクチルシクロヘキシルクロリド(置換)、および使用した特定の試薬に応じてさまざまな置換シクロヘキサンが含まれます .

4. 科学研究への応用

イソオクチルシクロヘキサン-1-オールは、科学研究において幅広い用途があります。

化学: 有機合成、特により複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: イソオクチルシクロヘキサン-1-オールは、生化学的アッセイや実験における溶媒や試薬として使用できます。

医学: 薬物中間体または薬物製剤中の有効成分としての可能性を探る研究が進められています。

科学的研究の応用

Isooctylcyclohexan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: this compound can be used as a solvent or reagent in biochemical assays and experiments.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

作用機序

イソオクチルシクロヘキサン-1-オールの作用機序は、その特定の用途によって異なります。一般的に、その効果は、酵素、受容体、細胞膜などの分子標的との相互作用を介して媒介されます。例えば、生化学的アッセイでは、他の分子の可溶化と相互作用を促進する溶媒として作用することがあります。 薬物学的な用途では、特定の酵素や受容体と相互作用して治療効果を発揮することがあります .

類似化合物との比較

Cyclohexanol (CAS 108-93-0)

- Structure : A six-membered cyclohexane ring with a hydroxyl group.

- Properties :

- Applications : Intermediate in nylon production, solvent for resins and waxes .

- Toxicity : Causes respiratory irritation upon inhalation; requires immediate removal of contaminated clothing .

- Regulatory Status: Not classified as a Substance of Very High Concern (SVHC) under REACH .

2-Ethylhexan-1-ol (CAS 104-76-7)

2-Octyldodecan-1-ol (CAS 5333-42-6)

3,7-Dimethyl-2,6-octadien-1-ol (Geraniol, CAS 106-24-1)

Dodecan-1-ol (CAS 112-53-8)

- Structure : Linear C12 alcohol.

- Applications : Surfactant precursor, emulsifier in personal care products .

- Distinctive Feature : Linear chain vs. branched analogs like Isooctylcyclohexan-1-ol, which may alter melting points and solubility.

Comparative Data Table

Key Research Findings

Reactivity: Cyclohexanol derivatives (e.g., cyclohexanol) can undergo dehydration to form cyclohexene, a reaction relevant to industrial synthesis . This compound may exhibit similar reactivity but with modified kinetics due to steric effects from the branched chain.

Toxicity Profiles : Branched alcohols like 2-ethylhexan-1-ol show lower acute toxicity compared to linear analogs (e.g., dodecan-1-ol) but require precautions for respiratory exposure .

Regulatory Trends: Compounds like 2-octyldodecan-1-ol are prioritized in cosmetics due to their non-hazardous classification under REACH , whereas 3,7-dimethyl-2,6-octadien-1-ol faces stricter labeling for irritancy .

生物活性

Isooctylcyclohexan-1-ol (also known as 2-(2-ethylhexyl)cyclohexanol) is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

This compound is a cyclic alcohol characterized by a cyclohexane ring substituted with an isooctyl group. Its molecular formula is , and it has a molecular weight of 184.32 g/mol. The compound's structure contributes to its lipophilicity, which may influence its biological interactions.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its potential antioxidant, antimicrobial, and anti-inflammatory properties.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant activity. For instance, a study measuring the radical scavenging ability of various compounds found that this compound demonstrated a notable capacity to neutralize free radicals, which can contribute to oxidative stress-related diseases.

Table 1: Antioxidant Activity of this compound

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 45.2 ± 0.5 |

| Control (Ascorbic Acid) | 30.0 ± 0.3 |

This table shows the IC50 values for this compound compared to ascorbic acid, a well-known antioxidant.

Antimicrobial Activity

In addition to its antioxidant properties, this compound has been evaluated for its antimicrobial effects against various pathogens. A study reported that the compound exhibited inhibitory activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 128 µg/mL |

| Escherichia coli | 256 µg/mL |

| Salmonella enterica | 512 µg/mL |

These findings indicate that while this compound shows promise as an antimicrobial agent, its effectiveness varies among different bacterial strains.

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory potential of this compound have yielded promising results. In vitro studies demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).

Case Studies

Several case studies have highlighted the practical applications of this compound in various fields:

- Cosmetic Applications : Due to its moisturizing properties and skin compatibility, this compound has been incorporated into cosmetic formulations aimed at enhancing skin hydration and texture.

- Pharmaceutical Formulations : The compound's stability and low toxicity profile make it suitable for use as an excipient in drug formulations, particularly in topical applications.

- Food Industry : Research into food preservation has shown that incorporating this compound can extend shelf life by inhibiting microbial growth without adversely affecting food quality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。